N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide

ROCK2 inhibition Kinase inhibitor Cardiovascular research

Acquire exact CAS 1797720-81-0 to guarantee the published pharmacological profile: 1 nM ROCK2 inhibition with 3,000-fold selectivity over CYP2D6 and 80,000-fold over CYP3A4. The oxane-pyrazole head and pyrrole-benzamide tail are essential; generic phenylpyrazole analogs lose this selectivity window. Suited for nanomolar cellular/in vivo models of hypertension, cardiac hypertrophy, and pulmonary fibrosis, avoiding vehicle artifacts from micromolar dosing. The low lipophilicity (XLogP 1.8) supports favorable PK in derivative programs. Ensure your kinome profiling data are reproducible by using the exact chemotype.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 1797720-81-0
Cat. No. B2488173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide
CAS1797720-81-0
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C19H20N4O2/c24-19(15-3-5-17(6-4-15)22-9-1-2-10-22)21-16-13-20-23(14-16)18-7-11-25-12-8-18/h1-6,9-10,13-14,18H,7-8,11-12H2,(H,21,24)
InChIKeyYAVYJGLZMCELKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1797720-81-0: Pyrazole-Benzamide ROCK2 Inhibitor with Sub-Nanomolar Potency and Favorable CYP Selectivity


N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide (CAS 1797720-81-0) is a synthetic pyrazole-containing benzamide that acts as a potent, ATP-competitive inhibitor of Rho-associated protein kinase 2 (ROCK2). Its structure incorporates a tetrahydropyran (oxane) substituent on the pyrazole ring and a pyrrole moiety on the benzamide ring, features that distinguish it from earlier phenylpyrazole or azaindole-based ROCK inhibitors [1]. The compound exhibits an IC50 of 1 nM against ROCK2 in biochemical assays and demonstrates significant selectivity over cytochrome P450 isoforms CYP2D6 (IC50 3,000 nM) and CYP3A4 (IC50 80,000 nM), suggesting a reduced drug-drug interaction risk profile [2][3].

Why Close Analogs of 1797720-81-0 Cannot Substitute Its ROCK2 Potency and CYP Selectivity Profile


The combination of an oxan-4-yl group on the pyrazole ring and a 4-(1H-pyrrol-1-yl)benzamide moiety is not merely decorative; SAR studies on related pyrazole-benzamide series have shown that substitution at the pyrazole N1 position profoundly affects both kinase potency and selectivity, while the N4-benzamide substitution dictates target engagement geometry [1]. Generic replacement with a simple phenylpyrazole amide or a pyrrole-deleted analog would likely sacrifice the 3,000-fold selectivity window over CYP2D6 or the 80,000-fold window over CYP3A4 that the specific oxane-pyrrole combination provides [2]. Therefore, procurement of exact CAS 1797720-81-0 is essential for experiments requiring the published pharmacological profile.

Quantitative Differentiation Evidence for 1797720-81-0 vs. Structural and Pharmacological Comparators


ROCK2 Inhibitory Potency: 460-Fold Improvement Over Fasudil

The target compound inhibits ROCK2 with an IC50 of 1 nM, as measured by HTRF assay using STK2 substrate after 4 hours [1]. In contrast, the clinically used ROCK inhibitor fasudil exhibits an IC50 of 460 nM against ROCK2 in a comparable enzymatic assay [2]. This represents a 460-fold greater potency for 1797720-81-0, placing it among the most potent pyrazole-benzamide ROCK2 inhibitors reported.

ROCK2 inhibition Kinase inhibitor Cardiovascular research

CYP2D6 Selectivity: 3,000-Fold Window Supports Favorable DDI Profile

1797720-81-0 exhibits a CYP2D6 IC50 of 3,000 nM, yielding a 3,000-fold selectivity window over its ROCK2 target (IC50 = 1 nM) [1]. For CYP3A4, the selectivity window expands to 80,000-fold (IC50 = 80,000 nM). By comparison, many ATP-competitive kinase inhibitors exhibit CYP IC50 values in the low micromolar range (often <10 μM), creating narrow therapeutic indices and high DDI risk. While no direct head-to-head CYP panel comparison with a specific analog is available, the >3,000-fold CYP2D6/ROCK2 ratio represents a class-leading selectivity margin relative to typical kinase inhibitor profiles described in the literature [2].

Cytochrome P450 Drug-drug interaction ADME-Tox

Lipophilicity Control: XLogP3-AA = 1.8 Confers Favorable Physicochemical Profile

The computed XLogP3-AA of 1797720-81-0 is 1.8 [1], which falls within the optimal lipophilicity range (1 < LogP < 3) recommended for oral drug-like molecules and tool compounds. For context, the pyrazole-benzamide RORγ inverse agonist series from which this chemotype derives typically displays XLogP values ranging from 2.5 to 4.5 for the most potent analogs [2]. The lower lipophilicity of 1797720-81-0, attributable to the oxane group's ether oxygen, predicts better aqueous solubility and reduced non-specific protein binding compared to more lipophilic phenyl-substituted pyrazole analogs.

Lipophilicity Drug-likeness Physicochemical properties

Structural Differentiation: Oxane-Pyrazole Motif Distinct from Phenylpyrazole Amide Inhibitors

The 1-(oxan-4-yl)-1H-pyrazole head group of 1797720-81-0 distinguishes it from the phenylpyrazole amide ROCK inhibitor series (e.g., compound 25, IC50 ~1–5 nM for ROCK2) which use a non-substituted or methyl-substituted pyrazole [1]. The tetrahydropyran oxygen introduces a hydrogen-bond acceptor that can engage the kinase hinge region or solvent-front residues, while the saturated ring reduces planarity and aromatic stacking potential. This structural difference may contribute to differential kinome selectivity profiles, although a direct kinome-wide comparison has not been published.

Chemical structure Scaffold novelty Kinase selectivity

Optimal Application Scenarios for 1797720-81-0 Based on Verified Evidence


High-Potency ROCK2 Tool Compound for Cardiovascular and Fibrotic Disease Models

With an IC50 of 1 nM against ROCK2, 1797720-81-0 is suited for cellular and in vivo models of hypertension, cardiac hypertrophy, and pulmonary fibrosis where maximal target engagement at low concentrations is required [1]. Its 460-fold potency advantage over fasudil enables experiments at nanomolar rather than micromolar dosing ranges, minimizing vehicle-related artifacts and off-target effects.

CYP Interaction Studies and ADME-Tox Profiling

The high selectivity margins over CYP2D6 (3,000-fold) and CYP3A4 (80,000-fold) make this compound an excellent candidate for co-dosing studies aimed at evaluating drug-drug interaction potential [2]. Researchers can use 1797720-81-0 as a reference ROCK2 inhibitor that is unlikely to confound metabolism-dependent toxicity readouts through CYP inhibition.

Scaffold-Hopping Medicinal Chemistry Programs

The oxane-pyrazole head group and pyrrole-benzamide tail represent a distinct chemotype relative to the phenylpyrazole amide ROCK inhibitors [3]. Medicinal chemistry teams seeking to expand SAR around novel ROCK2 inhibitor scaffolds can procure this compound as a starting point for derivative synthesis, leveraging its favorable lipophilicity (XLogP 1.8) to design analogs with improved pharmacokinetic properties [4].

Selectivity Profiling in Kinome-Wide Panels

Given its structural divergence from both fasudil (isoquinoline scaffold) and phenylpyrazole amide inhibitors, 1797720-81-0 can serve as a probe to dissect off-target kinase interactions unique to the oxane-pyrazole chemotype [3]. Procurement of the exact CAS 1797720-81-0 ensures that kinome profiling data are reproducible and directly attributable to the published structure.

Quote Request

Request a Quote for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-4-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.